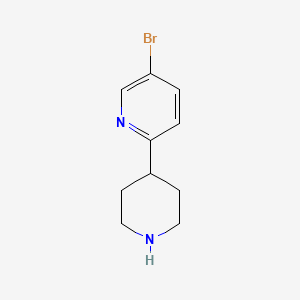

5-Bromo-2-(piperidin-4-YL)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJRJGVTDADMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Piperidin 4 Yl Pyridine

Synthesis of the 5-Bromo-2-(piperidin-4-YL)pyridine Core Structure

The construction of the this compound molecule involves the strategic assembly of its two key components: the brominated pyridine (B92270) ring and the piperidine (B6355638) moiety.

Key Synthetic Routes to this compound

A primary and efficient route to synthesize this compound involves the deprotection of a precursor molecule, tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate. chemicalbook.com This reaction is typically carried out under acidic conditions. For instance, treatment with 4M HCl in 1,4-dioxane (B91453) effectively removes the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen, yielding the desired product. rsc.org This method is advantageous due to the ready availability of the protected starting material and the high yield of the final product. rsc.org

Another approach involves a multi-step synthesis starting from more basic precursors. While specific routes directly to the title compound are not extensively detailed in the public domain, general synthetic strategies for similar structures provide a blueprint. These often involve the initial synthesis of a substituted pyridine followed by the introduction of the piperidine ring.

Strategies for Incorporating the Piperidin-4-yl Moiety onto Pyridine Scaffolds

The introduction of a piperidine or its derivatives onto a pyridine ring is a common transformation in organic synthesis. One strategy involves the reaction of a pyridine derivative with a pre-functionalized piperidine. For example, a pyridine with a suitable leaving group at the 2-position can undergo nucleophilic substitution with a piperidine derivative.

A more versatile method involves the use of 4-alkylpyridines, which can be transformed into nucleophilic alkylidene dihydropyridines (ADHPs). researchgate.net These intermediates can then react with another pyridine molecule, promoted by an acid like HCl, to form a scaffold bearing both pyridine and protected dihydropyridine (B1217469) fragments, which can be subsequently converted to the desired piperidine-substituted pyridine. researchgate.net

The table below summarizes some general strategies for incorporating piperidine moieties.

| Strategy | Description | Key Reagents | Reference |

| Nucleophilic Substitution | Reaction of a pyridine with a leaving group at the 2-position with a piperidine derivative. | Pyridine with leaving group, Piperidine derivative | researchgate.net |

| ADHP Addition | Formation of a nucleophilic alkylidene dihydropyridine (ADHP) from a 4-alkylpyridine, followed by reaction with a pyridine. | 4-Alkylpyridine, Triethylamine (B128534), Chloroformate, HCl | researchgate.net |

Bromination Reactions in Pyridine Ring Systems

The introduction of a bromine atom at the 5-position of the pyridine ring is a crucial step in the synthesis of the target molecule. The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution, such as bromination, challenging and often requires harsh conditions. nih.gov Typically, reactions with elemental bromine require strong Brønsted or Lewis acids at elevated temperatures. nih.gov

A more controlled approach involves the use of N-halosuccinimides (NBS for bromination) in conjunction with a ring-opening and ring-closing sequence. This method utilizes Zincke imine intermediates, which are formed by the reaction of pyridine with an amine. These acyclic intermediates undergo highly regioselective halogenation under mild conditions. nih.govchemrxiv.org

Another strategy involves the bromination of pyridine N-oxides, which can alter the reactivity and regioselectivity of the pyridine ring. acs.org Additionally, the use of acetyl hypofluorite (B1221730) generated from fluorine has been reported for the chlorination and bromination of the pyridine ring. acs.org

The following table outlines various bromination methods for pyridine rings.

| Method | Reagents | Key Features | Reference |

| Electrophilic Aromatic Substitution | Br₂, Brønsted/Lewis Acid | Harsh conditions, potential for regioisomeric mixtures | nih.gov |

| Zincke Imine Intermediate | Amine, N-Bromosuccinimide (NBS) | Mild conditions, high regioselectivity | nih.govchemrxiv.org |

| Pyridine N-oxide Bromination | Brominating agent | Altered reactivity and regioselectivity | acs.org |

| Acetyl Hypofluorite | Acetyl hypofluorite from F₂ | Halogenation of the pyridine ring | acs.org |

Derivatization and Functionalization Strategies

The bromine atom on the pyridine ring of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of compounds.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple aryl bromides with boronic acids or their esters. nih.govnih.govlibretexts.org In the context of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups through a Suzuki coupling reaction.

These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. acs.orglibretexts.org The reaction requires a base, such as potassium carbonate or potassium phosphate, and is often carried out in a mixture of an organic solvent and water. nih.govmdpi.com The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. libretexts.orgnih.gov

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

The table below provides an overview of typical conditions for Suzuki coupling reactions.

| Component | Examples | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | nih.govnih.govresearchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govmdpi.comresearchgate.net |

| Solvent | 1,4-Dioxane/Water, Dimethoxyethane | nih.govmdpi.comnih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters | nih.govlibretexts.org |

Nucleophilic Substitution Reactions on Bromo-Pyridines

While less common than palladium-catalyzed reactions for C-C bond formation, nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing bromo-pyridines. The electron-withdrawing nature of the pyridine nitrogen atom can activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, for 5-bromo-pyridines, direct nucleophilic substitution of the bromine atom can be challenging and may require harsh reaction conditions or the presence of activating groups.

More commonly, the bromine atom can be replaced by nitrogen nucleophiles in reactions such as the Buchwald-Hartwig amination. acs.org This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of amines.

Modification of the Piperidine Ring for Structural Diversity

The reactivity of the piperidine nitrogen in this compound allows for a range of synthetic modifications. These transformations are crucial for exploring the structure-activity relationships of derivatives of this scaffold.

N-Alkylation

N-alkylation of the piperidine ring introduces alkyl substituents onto the nitrogen atom, which can influence the compound's lipophilicity, basicity, and metabolic stability. A common method for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base. For instance, the methylation of the piperidine nitrogen in the analogous compound, 5-Bromo-2-(piperidin-4-yloxy)pyridine, has been shown to enhance lipophilicity and potentially improve metabolic stability by mitigating oxidative deamination.

| Reagent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine |

| Ethyl Bromide | Et₃N | Dichloromethane | 5-Bromo-2-(1-ethylpiperidin-4-yl)pyridine |

| Benzyl Bromide | NaH | DMF | 5-Bromo-2-(1-benzylpiperidin-4-yl)pyridine |

Table 1: Examples of N-Alkylation Reactions

N-Acylation

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. The reaction is typically carried out by treating this compound with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct. For example, the reaction with methanesulfonyl chloride in the presence of triethylamine yields the corresponding N-mesyl derivative. chemicalbook.com

| Reagent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethan-1-one |

| Benzoyl Chloride | Et₃N | Dichloromethane | (4-(5-Bromopyridin-2-yl)piperidin-1-yl)(phenyl)methanone |

| Methanesulfonyl Chloride | Et₃N | Dichloromethane | 5-Bromo-2-(1-(methylsulfonyl)piperidin-4-yl)pyridine |

Table 2: Examples of N-Acylation Reactions

Reductive Amination

Reductive amination is a powerful method for introducing a variety of alkyl groups to the piperidine nitrogen by reacting this compound with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Formaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 5-Bromo-2-(1-methylpiperidin-4-yl)pyridine |

| Acetone | NaBH(OAc)₃ | Tetrahydrofuran | 5-Bromo-2-(1-isopropylpiperidin-4-yl)pyridine |

| Cyclohexanone | NaBH₃CN | Methanol | 5-Bromo-2-(1-cyclohexylpiperidin-4-yl)pyridine |

Table 3: Examples of Reductive Amination Reactions

Spectroscopic and Crystallographic Characterization for Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes of a molecule.

For 5-Bromo-2-(piperidin-4-YL)pyridine, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the pyridine (B92270) and piperidine (B6355638) rings. Key vibrational modes would include:

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring.

C=C and C=N stretching vibrations within the pyridine ring.

C-N stretching vibrations for both the pyridine and piperidine moieties.

N-H stretching and bending vibrations from the secondary amine in the piperidine ring.

C-Br stretching vibration , typically observed at lower wavenumbers.

Ring breathing modes for both heterocyclic rings.

Despite the utility of these techniques, specific FT-IR and FT-Raman spectral data, including peak positions and intensities for this compound, are not available in the surveyed public literature. Analysis of related pyridine derivatives often shows characteristic ring vibrations, but direct comparison is not possible without experimental data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the pyridine ring, the protons on the piperidine ring (at the α, β, and γ positions relative to the nitrogen), the proton on the piperidine nitrogen (N-H), and the methine proton at the point of attachment to the pyridine ring. The chemical shifts, splitting patterns (multiplicity), and integration values would allow for the precise assignment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The pyridine ring would exhibit characteristic signals in the aromatic region, with the carbon atom bonded to the bromine atom (C-Br) being influenced by the halogen's electronic effects. The aliphatic carbons of the piperidine ring would appear at higher field (lower ppm values).

While chemical suppliers indicate the availability of NMR data upon request, the ¹H and ¹³C NMR spectra for this compound have not been published in accessible scientific journals or databases. bldpharm.com Therefore, a data table of chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The nominal molecular weight of this compound (C₁₀H₁₃BrN₂) is 241.13 g/mol . chemicalbook.com

A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., [M]⁺ and [M+2]⁺). Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the piperidine ring.

Specific experimental mass spectrometry data and a detailed analysis of the fragmentation pattern for this compound are not publicly documented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. A successful crystal structure determination for this compound would definitively confirm its connectivity and stereochemistry.

However, no crystal structure for this compound has been deposited in crystallographic databases such as the Cambridge Structural Database (CSD). Studies on related molecules containing both piperidine and pyridine rings often reveal specific conformations and intermolecular packing, but these cannot be directly extrapolated. researchgate.net

Analysis of Molecular Conformation and Stereochemistry

A crystallographic analysis would reveal the precise conformation of the molecule. Key features of interest would be:

The conformation of the piperidine ring, which typically adopts a chair conformation.

The relative orientation of the piperidine and pyridine rings, defined by the torsion angle around the C-C bond connecting them. This orientation is influenced by steric hindrance and electronic interactions between the two rings.

Without experimental crystallographic data, a definitive analysis of the molecular conformation and stereochemistry is not possible.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

In the solid state, molecules of this compound would pack in a specific arrangement stabilized by various intermolecular forces. A crystal structure would allow for the detailed investigation of:

Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring is a hydrogen bond donor, and the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

π-Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, contributing to the stability of the crystal packing.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms (like the pyridine nitrogen) on neighboring molecules.

As no crystal structure is publicly available, the specific intermolecular interactions governing the solid-state packing of this compound remain uncharacterized.

Computational Chemistry and in Silico Approaches to 5 Bromo 2 Piperidin 4 Yl Pyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com It provides detailed information about electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For pyridine (B92270) derivatives, DFT is commonly used to calculate optimized geometry, vibrational frequencies, and electronic properties. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of related pyridine derivatives, DFT calculations using the B3LYP/6-31G(d,p) basis set have been employed to determine these values and predict reactivity. mdpi.com For instance, in a study on 5-bromo-2-methylpyridin-3-amine derivatives, FMO analysis helped describe potential reaction pathways. mdpi.com

Table 1: Representative FMO Data for a Generic Pyridine Derivative (Note: This is illustrative data based on similar compounds, not 5-Bromo-2-(piperidin-4-YL)pyridine)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other molecules, identifying regions prone to electrophilic and nucleophilic attack.

Red Regions: Indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green Regions: Represent neutral or weakly charged areas.

For various pyridine derivatives, MEP maps have been used to identify reactive sites. For example, in N-(4-bromophenyl)pyridine-2-carboxamide complexes, MEP analysis helps in understanding intermolecular interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to understand and predict ligand-target interactions. researchgate.netresearchgate.net

Prediction of Binding Modes and Affinities

Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. In studies of other pyridine derivatives, docking has been used to predict their potential as inhibitors for targets like the EGFR kinase. nih.gov

Identification of Key Interacting Residues in Target Proteins

Beyond predicting affinity, docking reveals which specific amino acid residues in the protein's active site are crucial for binding. This is often visualized by identifying hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein. For example, docking studies on pyridine derivatives targeting various enzymes have identified key hydrogen bond interactions with specific amino acid residues, which are critical for their inhibitory activity. mdpi.commdpi.com

Table 2: Illustrative Molecular Docking Results for a Generic Pyridine-based Inhibitor (Note: This is illustrative data based on similar compounds, not this compound)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | LYS-745, MET-793 | Hydrogen Bond |

| LEU-718, VAL-726 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide insights into the conformational dynamics and stability of the ligand-protein complex in a simulated physiological environment. rsc.org

MD simulations can confirm the stability of the binding mode predicted by docking. By analyzing the trajectory of the simulation, researchers can assess parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. Such simulations have been performed on other pyridine derivatives to assess the stability of protein-ligand interactions. rsc.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery. In silico methods provide a rapid and cost-effective approach to predict these pharmacokinetic parameters, allowing for the early identification of potential liabilities and the prioritization of candidates with more favorable profiles. For this compound, several key ADME parameters have been predicted using various computational models.

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. These properties, including molecular weight, lipophilicity (log P), solubility, and polar surface area, govern how a compound is absorbed, distributed throughout the body, and subsequently metabolized and excreted. Computational tools are frequently employed to estimate these characteristics for novel chemical entities like this compound.

The absorption of a compound, particularly its gastrointestinal absorption and ability to cross the blood-brain barrier, is a key determinant of its potential therapeutic utility. In silico models can predict a compound's likelihood of being absorbed from the gut into the bloodstream and its potential to penetrate the central nervous system. These predictions are often based on a combination of physicochemical properties and established structure-activity relationships.

The distribution of a compound within the body is influenced by factors such as its binding to plasma proteins and its ability to permeate various tissues. Computational predictions can estimate the extent of plasma protein binding, which can affect the free concentration of the compound available to exert its pharmacological effect.

Metabolism, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many xenobiotics. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions, a significant consideration in drug development.

Finally, the route and rate of excretion are crucial for determining a compound's dosing regimen and potential for accumulation. While detailed excretion pathway prediction is complex, computational models can provide insights into a compound's likely clearance mechanisms.

The following tables summarize the in silico predicted ADME profile for this compound, offering a comprehensive overview of its likely pharmacokinetic characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| LogP (Lipophilicity) | 2.58 |

| Water Solubility | Moderately soluble |

| Polar Surface Area | 28.16 Ų |

Table 2: Predicted Absorption and Distribution Parameters of this compound

| Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeation | Yes |

| P-glycoprotein Substrate | No |

| Plasma Protein Binding | Low to moderate |

Table 3: Predicted Metabolism of this compound

| CYP Isoform | Inhibition Prediction |

| CYP1A2 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2D6 | Inhibitor |

| CYP3A4 | Non-inhibitor |

Preclinical Biological Investigations and Structure Activity Relationship Sar Studies

Enzyme Inhibition Assays

The core structure is integral to the design of inhibitors for several key enzyme families.

Derivatives and analogues of the piperidinyl-pyridine scaffold have been investigated as inhibitors of several protein kinases, which are crucial targets in oncology and other diseases.

While specific investigations of 5-Bromo-2-(piperidin-4-YL)pyridine as an inhibitor for SHP2, PI3K, LRRK2, and MPS1 kinases are not extensively documented in the available literature, related structures have shown significant activity against other important kinases like ALK and Aurora kinase.

Anaplastic Lymphoma Kinase (ALK): The 4-(piperidin-4-yl)phenyl moiety, a close structural relative of the core compound, is a key component of the potent and selective anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378). acs.org The synthesis and preclinical profile of LDK378 highlight the importance of this scaffold in overcoming deficiencies of first-generation ALK inhibitors. acs.org Structure-activity relationship (SAR) studies have been conducted on this class of compounds, demonstrating their potential in cancer therapy. acs.org

Aurora Kinase: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov SAR studies led to the investigation of C7-imidazo[4,5-b]pyridine derivatization, which included the introduction of piperidine-based substituents. acs.orgnih.gov This approach yielded highly potent inhibitors of both Aurora-A and Aurora-B. acs.org For instance, the introduction of a 4-amino-N-phenylbenzamide substituent at the 7-position of the imidazo[4,5-b]pyridine ring was explored for enhancing Aurora-A isoform selectivity. acs.org These findings underscore the utility of incorporating a piperidine (B6355638) moiety into the design of selective Aurora kinase inhibitors. acs.orgnih.gov

Reverse Transcriptase: A series of piperidine-linked pyridine (B92270) analogues have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov These compounds were developed based on the structures of approved drugs like etravirine (B1671769) and rilpivirine. nih.gov Several of these novel analogues demonstrated potent activity against wild-type HIV-1 and drug-resistant mutant strains. nih.gov For example, compound BD-e2 showed an EC50 of 5.1 nM, indicating greater antiviral efficacy against wild-type HIV-1 than nevirapine, delavirdine, and efavirenz. nih.gov Another compound, BD-c1, had an EC50 of 10 nM and showed higher selectivity and lower cytotoxicity compared to etravirine. nih.gov The structure-activity relationships of these diarylpyridine derivatives have been further explored using 3D-QSAR and molecular docking studies to understand the key interactions with the enzyme's binding pocket. acs.org

Carbonic Anhydrase: The pyridine scaffold is a key component in the development of carbonic anhydrase (CA) inhibitors. While direct inhibition studies using this compound are not specified, the synthesis of related pyridine derivatives has been a focus. For instance, 3-Bromo-pyridine-2-sulfonyl chloride is available as a building block for such inhibitors. ukchemicalsuppliers.co.uk The synthesis of Disopyramide, an antiarrhythmic agent, involves the arylation of benzylcyanide with 2-bromopyridine. scribd.com Furthermore, a wide range of sulfonamides, the classic CA inhibitors, have been attached to substituted-pyridinium derivatives to create membrane-impermeable inhibitors with selectivity for specific isoforms like CA IV. mdpi.com A novel library of inhibitors based on a 2-sulfanilamido acs.orgnih.govrssing.comtriazolo[1,5-a]pyrimidine skeleton potently inhibited tumor-associated isoforms hCA IX and XII, with Kᵢ values in the low nanomolar range. thieme-connect.com

Receptor Binding and Modulation Studies

The piperidinyl-pyridine framework is also crucial for ligands targeting various cell surface receptors.

While the flavonoid amentoflavone (B1664850) has been identified as a kappa opioid receptor (KOR) antagonist, and naltrexone-derived pyridomorphinans have been synthesized to target opioid receptors, specific preclinical studies on this compound as a KOR modulator are not detailed in the available research. nih.govscilifelab.se However, chemical library databases list compounds containing a piperidinyl-pyridine moiety as potential KOR agonists or antagonists, suggesting the scaffold is of interest in this area. amyjet.comnih.gov

The 5-bromo-2-substituted pyridine structure is a key precursor in the synthesis of potent and selective ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a critical biomarker for cholinergic function. vdoc.pub Researchers have synthesized various heteroaromatic derivatives of piperidines to identify high-affinity VAChT ligands. uctm.edu In some synthetic routes, a bromo-substituted heteroaromatic compound is lithiated and reacted with a piperidine-based intermediate. vdoc.pub For example, studies on spirobenzovesamicols, which are vesamicol (B58441) derivatives, showed that bromo and methyl substitutions led to a loss of affinity for VAChT while maintaining high affinity for σ1 receptors. nih.gov This highlights the sensitivity of the VAChT binding site to substitutions on the aromatic ring. The development of fluorine-18 (B77423) radiolabeled ligands from these precursors allows for PET imaging of VAChT in the brain. vdoc.pub

While direct studies on this compound as an antagonist for these receptors are limited, related pyridine-based heterocyclic scaffolds have been successfully developed as Angiotensin II (AII) receptor antagonists.

A series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and tested for AII antagonism. vdoc.pub Compounds featuring a biphenylyltetrazole pharmacophore, a common feature in AII blockers, and small alkyl groups on the pyridopyrimidine ring were the most potent in AT1 receptor binding assays. vdoc.pub Specifically, 5,8-Dihydro-2,4-dimethyl-8-[(2'-(1H-tetrazol-5-yl) [1,1'-biphenyl]-4-yl)methyl]pyrido[2,3-d]pyrimidin-7(6H)-one (tasosartan) was identified as a potent and orally bioavailable antagonist in hypertensive rat models. vdoc.pub

Similarly, a series of 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives were prepared as non-peptide AII receptor antagonists. haematologica.org These compounds, particularly those with small alkyl groups at C-2 and a (methylbiphenylyl)tetrazole moiety at N-3, showed nanomolar affinity and potency. haematologica.org The most potent compound from this series, 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5- (N,N-diethylacetamide), was superior to losartan (B1675146) in in vitro assays. haematologica.org

Regarding Thromboxane A2 receptors, research has focused on different classes of inhibitors, and a direct link to the pyridine-piperidine scaffold is not prominently featured in the reviewed literature. scilifelab.se

Cell-Based Assays

Derivatives of the this compound scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The presence of a piperidine ring connected to a pyridine core is a common feature in many compounds exhibiting cytotoxic effects. researchgate.net

Research has shown that the substitution pattern on the pyridine and piperidine rings significantly influences the antiproliferative potency. For instance, a series of 3,5-bis(benzylidene)-4-piperidones displayed high toxicity towards human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4), and other cancer cell lines, while showing less toxicity to non-malignant cells. nih.gov This suggests a degree of tumor-selective toxicity. The cytotoxic potency of these compounds was found to correlate with the electronic properties of the substituents on the aryl rings. nih.gov

Furthermore, studies on related structures, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, have identified compounds with good activity against various cancer cell lines, including Colo-205 and MDA-MB 231. nih.gov Similarly, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have shown high cytotoxicity against HeLa and PANC-1 cell lines. researchgate.net The introduction of different functional groups allows for the modulation of activity, with some derivatives showing IC50 values in the micromolar and even nanomolar range. mdpi.comnih.gov For example, a meta-piperidinyl derivative of 5-chloro-indole-2-carboxylate exhibited a potent IC50 value of 68 nM against EGFR. nih.gov

The following table summarizes the antiproliferative activity of selected pyridine and piperidine-containing compounds against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference(s) |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4, Colo-205, HT-29, CEM | High cytotoxicity, tumor-selective | nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Good to moderate activity | nih.gov |

| 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine amide derivatives | HeLa, HepG2, PANC-1 | High cytotoxicity for some derivatives (e.g., 1.8 µM on PANC-1) | researchgate.net |

| 5-Arylthieno[2,3-d]pyrimidines | MCF-7 | Cytotoxic activity | mdpi.com |

| 5-Chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, A-549 | Potent antiproliferative effects (GI50: 29 nM - 42 nM) | nih.gov |

| Pyridine and pyrazolyl pyridine conjugates | HepG2, MCF-7 | Potent cytotoxicity (e.g., IC50 of 0.18 µM on HepG2) | nih.gov |

| (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone | Glioma cell lines | Potent in vitro growth inhibitory activity | nih.gov |

The anticancer activity of pyridine derivatives is often linked to their ability to induce apoptosis, a form of programmed cell death. mdpi.comnih.govnih.gov Studies on various substituted pyridines have elucidated some of the molecular mechanisms underlying this process.

For example, certain 3-cyano-2-substituted pyridines have been shown to induce apoptosis in breast cancer cells (MCF-7) in a dose and time-dependent manner. mdpi.comresearchgate.net Flow cytometry analysis revealed that these compounds can cause cell cycle arrest in the G1 phase. mdpi.com At the molecular level, this was associated with an upregulation of p53 and Bax, and a downregulation of Bcl-2, leading to the release of cytochrome c from the mitochondria and activation of the intrinsic apoptotic pathway. mdpi.com

Similarly, other pyridine derivatives have been found to induce G2/M phase arrest and apoptosis in liver and breast cancer cells. nih.gov The mechanism in these cases involved the upregulation of p53 and JNK signaling pathways. nih.gov Furthermore, some O-alkyl pyridine derivatives have been identified as PIM-1 kinase inhibitors that trigger caspase-activated apoptosis in various cancer cell lines. tandfonline.com The inhibition of PIM-1 kinase, which is involved in cell proliferation and survival, is a key mechanism for these compounds. nih.gov

The induction of apoptosis by these related scaffolds often involves:

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1 or G2/M) prevents cancer cells from dividing. mdpi.comnih.gov

Modulation of Apoptotic Proteins: Altering the expression levels of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

Caspase Activation: Triggering the caspase cascade, which executes the final stages of apoptosis. tandfonline.com

Inhibition of Survival Pathways: Targeting key signaling proteins and kinases like PIM-1 that are crucial for cancer cell survival. nih.govnih.gov

Antimicrobial Activity Profiling

The this compound scaffold and its analogs have also been investigated for their potential as antimicrobial agents. These studies have demonstrated efficacy against a range of bacteria and fungi.

Pyridine derivatives have shown a broad spectrum of antibacterial activity. nih.gov Specifically, compounds containing a piperidine moiety linked to a pyridine ring have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com

Studies on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives linked to sulfonamides revealed excellent activity against both Gram-positive and Gram-negative bacterial strains, with some compounds showing efficacy comparable to the standard drug streptomycin. researchgate.net The presence of the bromo substituent is often associated with enhanced antimicrobial properties.

The antibacterial efficacy of these compounds is influenced by the specific substitutions on the heterocyclic rings. For instance, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, the antibacterial activity against ESBL-producing E. coli was found to increase with the concentration of the compounds. mdpi.com

The following table summarizes the antibacterial activity of selected pyridine and piperidine-containing compounds.

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

| 5-Bromo-1H-pyrazolo[3,4-b]pyridine-sulfonamide derivatives | Gram-positive and Gram-negative bacteria | Excellent activity, comparable to streptomycin | researchgate.net |

| Piperidine derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Active against both strains | biointerfaceresearch.com |

| 2-piperidin-4-yl-benzimidazoles | Enterococci and other Gram-positive and Gram-negative bacteria | Low micromolar MIC values | nih.gov |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides | Good to strong antimicrobial activity | researchgate.net |

In addition to antibacterial effects, several pyridine-containing scaffolds have demonstrated promising antifungal activity. nih.gov For example, derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine have been reported to possess antifungal properties. researchgate.net

Furthermore, a study on a 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand and its metal chelates showed antifungal activity against various fungi. researchgate.net The activity of these compounds can be influenced by the presence of metal ions, suggesting a potential for developing metallo-pharmaceuticals.

While direct studies on the antifungal activity of this compound are limited, the activity of related bromo-substituted heterocyclic compounds suggests that this scaffold could serve as a basis for the development of new antifungal agents. researchgate.netresearchgate.net Ribosome-inactivating proteins (RIPs) have also been studied for their antifungal properties, and some have shown activity against a wide range of fungal species. mdpi.com

The pyridine nucleus is a common feature in many compounds with antiviral properties. nih.govnih.gov Research on pyrazolo[3,4-b]pyridine derivatives has indicated that they possess antiviral activity. researchgate.net The broad biological activity of pyridine-containing compounds suggests that the this compound scaffold could also be explored for potential antiviral applications.

Antimalarial Activity

The search for novel antimalarial agents is critical in overcoming the challenge of drug resistance. Heterocyclic compounds, particularly those containing pyridine and piperidine scaffolds, are prominent in many antimalarial drugs. nih.govnih.gov Research has demonstrated that the 4-arylaminopiperidine moiety is a key structural feature in compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Studies on 1,4-disubstituted piperidine derivatives have shown their capacity to act against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov While direct studies on this compound are not extensively detailed in the available literature, the activity of analogous structures provides significant insights. For instance, certain 1,4-disubstituted piperidine derivatives have exhibited potent antimalarial activity, with IC₅₀ values comparable to or even surpassing that of chloroquine. nih.gov

The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation, which is crucial for the parasite's survival as it detoxifies the free heme produced during hemoglobin digestion. nih.gov Pyridine-containing compounds may share similar mechanisms, and their structural features are often optimized to enhance this activity. The presence of a nitrogen atom in the pyridine ring modulates physicochemical properties like lipophilicity and aqueous solubility, which can improve metabolic stability and target engagement. nih.gov

Table 1: Antimalarial Activity of Selected Piperidine Derivatives against P. falciparum Strains

| Compound | Strain | IC₅₀ (nM) |

|---|---|---|

| 12a | W2 | 11.6 |

| 12d | 3D7 | 13.64 |

| 13b | 3D7 | 4.19 |

| 13b | W2 | 13.30 |

| 14d | 3D7 | 14.85 |

| 6b | 3D7 | 17.42 |

| Chloroquine | 3D7 | 22.38 |

| Chloroquine | W2 | 134.12 |

Source: Data compiled from studies on 1,4-disubstituted piperidine derivatives. nih.gov

Anti-inflammatory and Antioxidant Potential

Derivatives of pyridine and pyrimidine (B1678525) have been widely investigated for their anti-inflammatory properties. researchgate.netresearchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory pathway leading to the production of prostaglandins (B1171923) (PGE₂). nih.govrsc.org

Research on pyridopyrimidine derivatives has shown that the introduction of a bromine atom can enhance anti-inflammatory activity. nih.gov For example, a bromo-substituted compound demonstrated a significant increase in edema inhibition in preclinical models. nih.gov This suggests that the 5-bromo substitution on the pyridine ring of this compound could be a favorable feature for anti-inflammatory potential. Similarly, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides found that certain pyridylamides exhibited potent analgesic and anti-inflammatory effects, in some cases exceeding the activity of the reference drug Lornoxicam. mdpi.com

The antioxidant potential of pyridine derivatives has also been noted. nih.gov Some novel thiazolo[4,5-b]pyridine (B1357651) derivatives have been synthesized and evaluated for their ability to scavenge free radicals using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, indicating a potential role for the pyridine scaffold in mitigating oxidative stress. pensoft.net

Table 2: Anti-inflammatory Activity of Selected Pyridopyrimidinone Derivatives

| Compound | Edema Inhibition % (1 hr) | Edema Inhibition % (3 hr) | Edema Inhibition % (5 hr) |

|---|---|---|---|

| IIIc | 24% | 45% | 54% |

| IIId | 28% | 48% | 55% |

| IIIf | 52% | 59% | 66% |

| IIIg (Bromo-substituted) | - | 54% | 57% |

| IIIh | 57% | 62% | 67% |

Source: Data from in vivo carrageenan-induced edema model. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,5-disubstituted pyridine derivatives like this compound is governed by the nature and position of their substituents. SAR analyses from various studies on related compounds provide a framework for understanding the key structural determinants of their activity.

For Antimalarial Activity:

Piperidine Moiety: The 1,4-disubstituted piperidine ring is a well-established pharmacophore for antimalarial activity. nih.gov

Substituents on the Pyridine Ring: In a series of 9-anilinoacridines, C-3,6-diamino substitution was found to substantially increase antimalarial activity, highlighting the importance of substitution patterns on the aromatic core. nih.gov While this is a different scaffold, it underscores the principle that substituents significantly modulate activity. For pyridine derivatives, the position and electronic nature of groups like the bromo group at position 5 are expected to be critical.

For Anti-inflammatory Activity:

Halogen Substitution: The presence of a bromine atom has been shown to augment anti-inflammatory effects in related heterocyclic systems. In one study on pyridopyrimidinones, a bromo-substituted derivative showed potent activity. nih.gov This aligns with findings for other quinazoline (B50416) derivatives where a 6-bromo substitution was a key feature in the studied compounds. researchgate.net

Pyridine Ring Substitution: The position of substituents on the pyridine nucleus is crucial. For N-pyridyl-benzothiazine-carboxamides, a substituent at the meta-position (pyridin-3-yl) of the pyridine ring resulted in the most potent analgesic and anti-inflammatory agent in the unsubstituted series. mdpi.com Methyl group substitutions also modulated activity depending on their position. mdpi.com

General Insights:

A study on the antiproliferative activity of various pyridine derivatives found that the presence of halogen atoms or bulky groups could sometimes lead to lower activity, whereas groups capable of hydrogen bonding (-OH, -NH₂) enhanced it. nih.gov This highlights the delicate balance of steric and electronic factors. The bromo group at position 5 and the secondary amine in the piperidine ring of the title compound represent key points for interaction and metabolic activity that would be central to its biological profile.

Role of 5 Bromo 2 Piperidin 4 Yl Pyridine in Contemporary Drug Discovery Programs

Establishment as a Versatile Synthetic Intermediate

5-Bromo-2-(piperidin-4-YL)pyridine has been firmly established as a versatile synthetic intermediate, primarily owing to the reactivity of its bromine substituent. This bromine atom can be readily substituted or participate in various cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties. This adaptability makes it a key building block for constructing more complex molecular architectures.

One of the most common applications of this intermediate is in Suzuki-Miyaura cross-coupling reactions. mdpi.com This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine (B92270) ring and a wide array of aryl or heteroaryl boronic acids or esters. This method provides a powerful tool for generating extensive libraries of compounds with varied substituents at the 5-position of the pyridine ring, which is crucial for structure-activity relationship (SAR) studies. mdpi.com

Furthermore, the piperidine (B6355638) nitrogen offers another site for chemical modification, although it is often protected during reactions involving the pyridine ring to prevent unwanted side reactions. The deprotection of this nitrogen allows for subsequent functionalization, further expanding the chemical space that can be explored from this single intermediate. chemicalbook.com The synthesis of this compound itself can be achieved through routes such as the treatment of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate. chemicalbook.com

Application as a Privileged Scaffold for Lead Compound Identification

The pyridine and piperidine ring systems are considered "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their frequent appearance in biologically active compounds and their ability to interact with a wide range of biological targets. nih.govmdpi.com The combination of these two rings in this compound provides a robust framework for the design of new lead compounds.

The pyridine ring, being an electron-deficient aromatic system, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for binding to protein targets. nih.gov The piperidine moiety, on the other hand, provides a three-dimensional structural element and a basic nitrogen atom that can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets. mdpi.com

The strategic placement of the bromine atom at the 5-position offers a convenient handle for chemists to systematically modify the scaffold and explore its interactions with a target protein. By replacing the bromine with different functional groups, researchers can fine-tune the compound's electronic properties, lipophilicity, and steric profile to optimize its binding affinity and selectivity. This systematic approach is a cornerstone of lead compound identification and optimization.

Contribution to Novel Therapeutic Agent Development across Disease Areas

The versatility of the this compound scaffold has led to its use in the development of therapeutic agents across a spectrum of diseases. Its derivatives have shown promise as inhibitors of various enzymes and modulators of receptors, highlighting the broad applicability of this chemical motif.

For instance, derivatives of this compound have been investigated as potential kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine-piperidine core can serve as a scaffold to which functional groups are appended to achieve potent and selective inhibition of specific kinases.

In the realm of infectious diseases, pyridine derivatives have demonstrated both antibacterial and antifungal activities. researchgate.net The ability to readily diversify the this compound core allows for the optimization of antimicrobial potency while minimizing toxicity. For example, research has shown that certain pyridine derivatives can exhibit significant activity against various bacterial and fungal strains. researchgate.net

The table below summarizes the therapeutic areas where derivatives of this compound have been explored:

| Therapeutic Area | Target Class/Mechanism | Example of Derivative Activity |

| Oncology | Kinase Inhibition | Derivatives have been synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. |

| Infectious Diseases | Antibacterial/Antifungal | Pyridine derivatives have shown potent activity against various microbial strains. researchgate.net |

| Neurological Disorders | Receptor Modulation | The pyridine-piperidine scaffold is present in compounds designed to interact with receptors in the central nervous system. |

Future Directions and Perspectives in Medicinal Chemistry Research

The future of this compound in medicinal chemistry remains bright. Its established role as a versatile intermediate and a privileged scaffold ensures its continued use in drug discovery programs. nih.gov It is anticipated that new pharmaceuticals containing pyridine and piperidine heterocycles will become available in the coming decade. nih.gov

Future research will likely focus on several key areas. The development of novel, more efficient, and stereoselective synthetic methodologies for the derivatization of this compound will continue to be an area of interest. This will enable the creation of even more diverse and complex molecular architectures with improved drug-like properties.

Furthermore, the application of computational chemistry and machine learning in conjunction with high-throughput screening of libraries derived from this scaffold will accelerate the identification of new hit and lead compounds. These in silico methods can help to predict the binding affinity and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

The exploration of new therapeutic applications for derivatives of this compound is another exciting avenue for future research. As our understanding of the molecular basis of diseases evolves, this versatile scaffold can be applied to novel biological targets, potentially leading to first-in-class medicines for a range of unmet medical needs. The continued investigation into the biological activities of pyridine derivatives is expected to uncover new potential as anticancer, antimicrobial, and antiviral agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(piperidin-4-yl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor with piperidine derivatives. For example, bromine at the 5-position of pyridine can undergo substitution with piperidin-4-yl groups under controlled conditions. Solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their polar aprotic nature, which stabilizes transition states and enhances reaction rates . Temperature optimization (e.g., 80–100°C) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) are critical to minimize side products .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% purity). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent positions, while mass spectrometry (MS) validates molecular weight. X-ray crystallography, as referenced in crystallographic databases, provides definitive structural confirmation .

Q. How can researchers mitigate challenges in isolating this compound during synthesis?

- Methodological Answer : Isolation issues often arise due to polar intermediates or byproducts. Techniques include:

- Liquid-liquid extraction : Use dichloromethane/water systems to separate organic and aqueous phases.

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-yield recovery .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The electron-withdrawing bromine atom at the 5-position directs nucleophilic attack to the 2-position of the pyridine ring. Computational studies (e.g., DFT calculations) can model transition states to predict selectivity. Experimental validation via kinetic isotope effects or Hammett plots further clarifies mechanistic pathways .

Q. How do structural modifications of the piperidine moiety affect the bioactivity of this compound derivatives?

- Methodological Answer : Modifications such as N-alkylation or ring saturation alter pharmacokinetic properties. For example:

- N-Methylation : Enhances blood-brain barrier penetration for neuropharmacological applications.

- Spirocyclic piperidines : Improve metabolic stability.

Bioactivity is assessed via in vitro assays (e.g., receptor binding assays) and molecular docking studies to correlate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions of this compound?

- Methodological Answer : Yield discrepancies often stem from:

- Catalyst lot variability : Use standardized Pd catalysts (e.g., Pd(PPh₃)₄) with pre-activation protocols.

- Oxygen sensitivity : Conduct reactions under inert atmospheres (Ar/N₂).

- Substrate purity : Pre-purify starting materials via flash chromatography.

Systematic reproducibility studies with controlled variables are recommended .

Q. How can researchers leverage this compound as a building block in multi-step syntheses of complex heterocycles?

- Methodological Answer : The compound serves as a versatile intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.